4-(2-(Trifluoromethyl)thiazol-5-yl)benzaldehyde

Aldehyde Dehydrogenase Cancer Metabolism Enzyme Inhibition

4-(2-(Trifluoromethyl)thiazol-5-yl)benzaldehyde (CAS: 1969965-46-5) is a heterocyclic building block comprising a benzaldehyde moiety linked to a 2-trifluoromethyl-substituted thiazole ring. It possesses the molecular formula C11H6F3NOS and a molecular weight of 257.23 g/mol.

Molecular Formula C11H6F3NOS
Molecular Weight 257.23 g/mol
Cat. No. B12277565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-(Trifluoromethyl)thiazol-5-yl)benzaldehyde
Molecular FormulaC11H6F3NOS
Molecular Weight257.23 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=O)C2=CN=C(S2)C(F)(F)F
InChIInChI=1S/C11H6F3NOS/c12-11(13,14)10-15-5-9(17-10)8-3-1-7(6-16)2-4-8/h1-6H
InChIKeyHTCAFKRSZDLRLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-(Trifluoromethyl)thiazol-5-yl)benzaldehyde: CAS 1969965-46-5 Procurement and Structural Baseline


4-(2-(Trifluoromethyl)thiazol-5-yl)benzaldehyde (CAS: 1969965-46-5) is a heterocyclic building block comprising a benzaldehyde moiety linked to a 2-trifluoromethyl-substituted thiazole ring. It possesses the molecular formula C11H6F3NOS and a molecular weight of 257.23 g/mol . This compound serves as a versatile intermediate in medicinal chemistry and agrochemical research, primarily due to its reactive aldehyde functionality for derivatization and the electron-withdrawing trifluoromethyl group, which modulates lipophilicity and metabolic stability . Its chemical scaffold places it within a broader class of thiazole-containing benzaldehydes, yet its specific substitution pattern at the 2-position of the thiazole ring distinguishes it from other regioisomers and analogs lacking the trifluoromethyl group .

Why In-Class Substitution of 4-(2-(Trifluoromethyl)thiazol-5-yl)benzaldehyde Compromises Experimental Reproducibility


Substituting 4-(2-(trifluoromethyl)thiazol-5-yl)benzaldehyde with a closely related analog, such as the non-fluorinated 4-(thiazol-5-yl)benzaldehyde or the regioisomeric 2-[4-(trifluoromethyl)phenyl]thiazole-5-carbaldehyde, can lead to significant deviations in biological activity, physicochemical properties, and synthetic utility. The presence and precise positioning of the trifluoromethyl (-CF3) group on the thiazole ring are critical determinants of electronic distribution, lipophilicity (LogP), and metabolic stability [1]. Furthermore, the substitution pattern at the thiazole's 2-position versus 4-position dictates the compound's conformational flexibility and its ability to engage in key binding interactions with biological targets, as evidenced by structure-activity relationship (SAR) studies across kinase and protease inhibitor programs [2]. Simply interchanging thiazole-benzaldehyde analogs without accounting for these precise structural features can invalidate SAR hypotheses and lead to a loss of potency or target selectivity. The quantitative evidence presented below substantiates why this specific compound provides a unique and non-fungible profile for research and development.

Quantitative Differentiation Guide for 4-(2-(Trifluoromethyl)thiazol-5-yl)benzaldehyde vs. Analogs


ALDH3A1 Enzyme Inhibition Potency: 2.1 µM IC50 via Benzaldehyde Oxidation Assay

In a direct head-to-head comparison within a patent series (US9328112), compound A24, which corresponds structurally to 4-(2-(trifluoromethyl)thiazol-5-yl)benzaldehyde, exhibited an IC50 value of 2.1 µM (2.10E+3 nM) against human aldehyde dehydrogenase 3A1 (ALDH3A1)-mediated benzaldehyde oxidation [1]. In the same assay system, a closely related analog, compound A64, demonstrated an IC50 of 900 nM, while another analog, compound A6, showed an IC50 > 100 µM (>1.00E+5 nM) [REFS-2, REFS-3]. This quantitative data establishes a clear potency differentiation relative to analogs bearing alternative substituents or substitution patterns on the thiazole core.

Aldehyde Dehydrogenase Cancer Metabolism Enzyme Inhibition

Comparative Lipophilicity Driven by 2-CF3-Thiazole Substituent

The introduction of a trifluoromethyl group at the 2-position of the thiazole ring in 4-(2-(trifluoromethyl)thiazol-5-yl)benzaldehyde substantially increases its lipophilicity compared to non-fluorinated analogs. While experimental LogP values are not publicly reported for this specific compound, class-level inference from quantitative structure-activity relationship (QSAR) studies on benzothiazole and thiazole derivatives confirms that the addition of a -CF3 group increases the calculated LogP by approximately 1.0-1.5 units relative to the unsubstituted phenyl-thiazole [1]. This physicochemical shift directly impacts membrane permeability and metabolic stability, which are critical parameters for the compound's utility as a building block in drug discovery programs [2].

Physicochemical Property Lipophilicity Medicinal Chemistry

Distinct Reactivity Profile: Aldehyde Group for Condensation and Bioconjugation

The presence of a free aldehyde group on the para-position of the phenyl ring in 4-(2-(trifluoromethyl)thiazol-5-yl)benzaldehyde provides a distinct reactive handle compared to analogs where the aldehyde is located directly on the thiazole ring, such as 2-[4-(trifluoromethyl)phenyl]thiazole-5-carbaldehyde [1]. This structural difference directly influences the compound's utility in condensation reactions (e.g., formation of hydrazones, imines, and oximes) and its behavior in bioconjugation strategies. The electron-withdrawing trifluoromethyl group further polarizes the aldehyde carbonyl, enhancing its electrophilicity and reactivity toward nucleophiles relative to non-fluorinated 4-(thiazol-5-yl)benzaldehyde [2].

Synthetic Utility Aldehyde Reactivity Chemical Biology

Potential for Metabolic Stability Enhancement via 2-Trifluoromethyl Substitution

Computational and experimental studies on thiazole-containing compounds indicate that substitution at the 2-position of the thiazole ring, particularly with electron-withdrawing groups like trifluoromethyl, can significantly reduce oxidative metabolism by cytochrome P450 enzymes compared to unsubstituted or 4-substituted analogs [1]. In a comparative study of trisubstituted thiazoles as Cdc7 kinase inhibitors, compounds with a 2-trifluoromethyl group exhibited improved metabolic stability in human liver microsome assays, although quantitative half-life data for this specific aldehyde are not publicly available [2]. This class-level inference suggests that 4-(2-(trifluoromethyl)thiazol-5-yl)benzaldehyde may offer a more stable scaffold for lead optimization compared to analogs lacking this substitution pattern.

Metabolic Stability ADME Drug Design

Optimal Research and Industrial Use Cases for 4-(2-(Trifluoromethyl)thiazol-5-yl)benzaldehyde


Aldehyde Dehydrogenase (ALDH) Inhibitor Lead Optimization

Researchers focused on developing novel ALDH3A1 inhibitors for cancer stem cell targeting should prioritize 4-(2-(trifluoromethyl)thiazol-5-yl)benzaldehyde. Its established IC50 of 2.1 µM against ALDH3A1 provides a well-characterized starting point for SAR studies [1]. The compound's activity profile, which is intermediate between more potent (IC50 0.9 µM) and less potent (IC50 >100 µM) analogs, allows for fine-tuning of inhibitory potency through subsequent derivatization [2]. This specific compound's aldehyde functionality further enables direct conjugation to generate probe molecules for target engagement studies.

Synthesis of Fluorinated Heterocyclic Libraries via Condensation

For medicinal chemistry groups constructing focused libraries of fluorinated heterocycles, this compound serves as an optimal aldehyde building block. The combination of the reactive para-benzaldehyde moiety and the electron-withdrawing 2-trifluoromethylthiazole substituent facilitates efficient condensation with diverse amine and hydrazine nucleophiles to yield imines, hydrazones, and other nitrogen-containing heterocycles [1]. The enhanced electrophilicity of the carbonyl group, relative to non-fluorinated analogs, can improve reaction yields and reduce by-product formation, making it a cost-effective choice for high-throughput parallel synthesis.

Kinase Inhibitor Scaffold Design and Fragment-Based Drug Discovery

Fragment-based drug discovery (FBDD) campaigns targeting kinases or other ATP-binding proteins should consider 4-(2-(trifluoromethyl)thiazol-5-yl)benzaldehyde as a privileged fragment. The thiazole core is a recognized kinase hinge-binding motif, and the 2-trifluoromethyl group has been shown in multiple kinase inhibitor programs (e.g., Cdc7, TNIK) to enhance binding affinity and selectivity [1]. This compound can be used as a starting fragment for growing or linking strategies, leveraging its aldehyde group for on-DNA synthesis or for generating focused covalent inhibitor libraries [2].

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